molecular formula C13H15NO3 B1632583 N-Boc-4-hydroxyindole CAS No. 879093-22-8

N-Boc-4-hydroxyindole

Cat. No. B1632583
CAS RN: 879093-22-8
M. Wt: 233.26 g/mol
InChI Key: VQMNWIMYFHHFMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-4-hydroxyindole involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice for amino protection . The Boc-protected amines and amino acids are formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of N-Boc-4-hydroxyindole is characterized by the presence of a hydroxy group at position 4 of the indole ring . The molecular formula is C13H15NO3 .


Chemical Reactions Analysis

The N-Boc group in N-Boc-4-hydroxyindole can be selectively deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, and N-Boc removal with HCl in organic solvents .

Scientific Research Applications

Synthesis of Hydroxyindoles

A study by Laporte et al. (2013) developed a convergent approach for synthesizing 3,4-disubstituted 5-hydroxyindoles, which are valuable in both synthetic and biological contexts. This method involves a one-pot procedure employing microwave heating to initiate an intramolecular [4 + 2]-cycloaddition of an alkynol segment onto a furan, followed by fragmentation, aromatization, and N-Boc deprotection, yielding products with aromatic substituents showing better conversions (Laporte, Hong, Xu, & Wipf, 2013).

Analytical Applications

Gérard-Monnier et al. (1998) discovered that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions to yield a stable chromophore. This reaction forms the basis of a new colorimetric assay for lipid peroxidation, highlighting the analytical application of hydroxyindoles in biochemistry and pathology studies (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Bioimaging Applications

Cao et al. (2012) reported the development of a 6-hydroxyindole-based BODIPY with a Schiff-base structure that exhibits NIR fluorescence with high selectivity upon binding with Zn(2+) due to deprotonation of the phenol group. This highlights the potential of hydroxyindole derivatives in bioimaging, particularly for tracking zinc ions in biological systems (Cao, Zhao, Wang, Zhang, & Zhu, 2012).

Asymmetric Synthesis

Shan et al. (2016) developed an asymmetric Mannich reaction of 3-monosubstituted 3-aminooxindoles/3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines, catalyzed by a chiral bifunctional thiourea-tertiary amine. This process yields structurally diverse vicinal oxindole-diamines/amino alcohols with significant yields and selectivities, demonstrating the utility of N-Boc-4-hydroxyindole in asymmetric synthesis and the preparation of spirocyclic oxindoles (Shan, Cui, Wang, Yang, Zhou, Han, & Chen, 2016).

Safety and Hazards

The safety data sheet for 4-Hydroxyindole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Indole derivatives, including N-Boc-4-hydroxyindole, are associated with a variety of biological activities and applications in the field of material chemistry . A number of different strategies for synthesizing substituted indoles are considered the methods of choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and new reactions using indolylboronic acids have been described in the literature . Thus, the future directions in the research and application of N-Boc-4-hydroxyindole could involve exploring its potential uses in the synthesis of new pharmaceutical compounds and industrial polymers .

Mechanism of Action

Target of Action

N-Boc-4-hydroxyindole is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity Indole derivatives are known to interact with a variety of biological targets due to their structural diversity .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to significant changes in cellular function . For instance, some indole derivatives can bind to receptors with high affinity, influencing the activity of those receptors .

Biochemical Pathways

Indole and its derivatives, including N-Boc-4-hydroxyindole, are involved in several biochemical pathways. Indole is produced from tryptophan by bacteria and plants, and it can be converted into various halogenated and oxygenated compounds . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These processes can have significant downstream effects, influencing a variety of physiological processes .

Result of Action

Indole and its derivatives are known to have a wide range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of N-Boc-4-hydroxyindole can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present can all impact the compound’s action . Furthermore, the production of indole and its derivatives can be influenced by environmental conditions, such as the availability of glucose or tryptophan .

properties

IUPAC Name

tert-butyl 4-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNWIMYFHHFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646567
Record name tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-hydroxyindole

CAS RN

879093-22-8
Record name tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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